N-フェニルインドリン-5-スルホンアミド

説明

N-phenylindoline-5-sulfonamide is a derivative of N-phenylbenzenesulfonamide . It has been identified as a potent, selective, and orally bioavailable Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2) inhibitor . It has been used in research for the treatment of obesity and metabolic diseases .

Molecular Structure Analysis

The molecular structure of N-phenylindoline-5-sulfonamide involves a bicyclic central core, which restricts the orientation of the substituent . This structure contributes to its improved potency as an MGAT2 inhibitor .Physical and Chemical Properties Analysis

N-phenylindoline-5-sulfonamide is described as a pale yellow solid . Further details about its physical and chemical properties were not found in the available resources.科学的研究の応用

肥満および代謝性疾患の治療

N-フェニルインドリン-5-スルホンアミド誘導体は、アシルCoA:モノアシルグリセロールアシル転移酵素-2(MGAT2)の強力な阻害剤として特定されており、これは肥満および代謝性疾患の治療のための新規標的です。 これらの誘導体は、高い選択性と効力を示しており、治療用途に有望な候補となっています .

バイオアベイラビリティと薬物動態

この化合物は、経口バイオアベイラビリティがあることが示されており、これは潜在的な治療用途にとって重要な利点です。 マウスモデルで経口投与後、食後トリグリセリドの上昇を効果的に抑制し、ヒト薬理学的用途の可能性を示しています .

選択性と効力

研究によると、N-フェニルインドリン-5-スルホンアミド誘導体は、MGAT2に対して3.4 nMのIC50値を達成し、MGAT3、DGAT1、DGAT2、ACAT1などの関連酵素に対して30,000倍以上の選択性を示します。 この高い選択性は、副作用を軽減し、治療効果を高めるために重要です .

作用機序

Target of Action

N-phenylindoline-5-sulfonamide primarily targets Acyl CoA:Monoacylglycerol Acyltransferase-2 (MGAT2), a key enzyme involved in lipid metabolism . MGAT2 has been identified as a potential therapeutic target for obesity and metabolic diseases .

Mode of Action

N-phenylindoline-5-sulfonamide acts as a potent inhibitor of MGAT2 . It binds to the active site of the enzyme, thereby preventing it from catalyzing the acylation of monoacylglycerol, a crucial step in the synthesis of diacylglycerol and triacylglycerol . This compound exhibits excellent selectivity, with a greater than 30,000-fold preference for MGAT2 over related acyltransferases (MGAT3, DGAT1, DGAT2, and ACAT1) .

Biochemical Pathways

By inhibiting MGAT2, N-phenylindoline-5-sulfonamide disrupts the normal flow of the lipid metabolism pathway . This results in a decrease in the synthesis of diacylglycerol and triacylglycerol, which are key components of lipid droplets and very low-density lipoproteins .

Pharmacokinetics

N-phenylindoline-5-sulfonamide exhibits high oral bioavailability (F = 52%, mouse), indicating that a significant proportion of the orally administered dose reaches systemic circulation . The compound’s potent inhibitory activity (IC50 = 3.4 nM) and favorable pharmacokinetic profile make it a promising candidate for oral administration .

Result of Action

The inhibition of MGAT2 by N-phenylindoline-5-sulfonamide leads to a reduction in the levels of circulating triacylglycerol . In a mouse oral fat tolerance test, oral administration of this compound effectively suppressed the elevation of plasma triacylglycerol levels .

生化学分析

Biochemical Properties

N-phenylindoline-5-sulfonamide plays a crucial role in biochemical reactions by interacting with various enzymes and proteins. The primary target of this compound is MGAT2, where it exhibits high potency with an IC50 value of 1.0 nM . This interaction is highly selective, with N-phenylindoline-5-sulfonamide showing over 30,000-fold selectivity against related acyltransferases such as MGAT3, DGAT1, DGAT2, and ACAT1 . The nature of these interactions involves the binding of N-phenylindoline-5-sulfonamide to the active site of MGAT2, thereby inhibiting its enzymatic activity and preventing the formation of monoacylglycerol from diacylglycerol .

Cellular Effects

N-phenylindoline-5-sulfonamide has been shown to exert significant effects on various cell types and cellular processes. In adipocytes, the compound inhibits the synthesis of triacylglycerol, leading to reduced lipid accumulation . This inhibition also affects cell signaling pathways related to lipid metabolism, such as the activation of AMP-activated protein kinase (AMPK) and the downregulation of sterol regulatory element-binding proteins (SREBPs) . Additionally, N-phenylindoline-5-sulfonamide influences gene expression by modulating the transcription of genes involved in lipid biosynthesis and storage .

Molecular Mechanism

The molecular mechanism of action of N-phenylindoline-5-sulfonamide involves its binding to the active site of MGAT2, where it acts as a competitive inhibitor . This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic activity . Furthermore, N-phenylindoline-5-sulfonamide has been shown to induce conformational changes in MGAT2, stabilizing the enzyme in an inactive state . This inhibition leads to a decrease in the synthesis of monoacylglycerol and subsequent triacylglycerol, impacting overall lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-phenylindoline-5-sulfonamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to N-phenylindoline-5-sulfonamide can lead to sustained inhibition of MGAT2 activity and persistent reductions in lipid accumulation in cells . The compound’s effects may diminish over time due to potential adaptive responses in cellular metabolism .

Dosage Effects in Animal Models

The effects of N-phenylindoline-5-sulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits MGAT2 activity without causing significant adverse effects . At higher doses, N-phenylindoline-5-sulfonamide can induce toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level result in a marked increase in adverse effects . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

N-phenylindoline-5-sulfonamide is involved in metabolic pathways related to lipid metabolism. The compound interacts with MGAT2, inhibiting the conversion of diacylglycerol to monoacylglycerol . This inhibition affects the overall metabolic flux of lipid biosynthesis, leading to reduced levels of triacylglycerol and other lipid intermediates . Additionally, N-phenylindoline-5-sulfonamide may influence the activity of other enzymes and cofactors involved in lipid metabolism, further modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, N-phenylindoline-5-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in lipid-rich tissues, such as adipose tissue and the liver . This localization is facilitated by its lipophilic nature, allowing it to readily partition into lipid membranes and compartments . The distribution of N-phenylindoline-5-sulfonamide within cells is also influenced by its binding to intracellular proteins, which may affect its overall bioavailability and activity .

Subcellular Localization

N-phenylindoline-5-sulfonamide exhibits specific subcellular localization patterns that influence its activity and function. The compound is primarily localized to the endoplasmic reticulum (ER), where MGAT2 is predominantly found . This localization is crucial for its inhibitory effects, as it allows N-phenylindoline-5-sulfonamide to directly interact with MGAT2 in its native environment . Additionally, the compound may undergo post-translational modifications that target it to specific subcellular compartments, further enhancing its efficacy .

特性

IUPAC Name |

N-phenyl-2,3-dihydro-1H-indole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c17-19(18,16-12-4-2-1-3-5-12)13-6-7-14-11(10-13)8-9-15-14/h1-7,10,15-16H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVBRPHQRCHBEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for N-phenylindoline-5-sulfonamide derivatives and how does this relate to their potential therapeutic application?

A1: N-phenylindoline-5-sulfonamide derivatives act as potent and selective inhibitors of acyl CoA:monoacylglycerol acyltransferase-2 (MGAT2) [, ]. MGAT2 is an enzyme involved in the synthesis of triglycerides, playing a crucial role in dietary fat absorption and lipid metabolism. By inhibiting MGAT2, these compounds effectively suppress the elevation of plasma triglyceride levels [], suggesting potential therapeutic applications for obesity and metabolic diseases like type 2 diabetes.

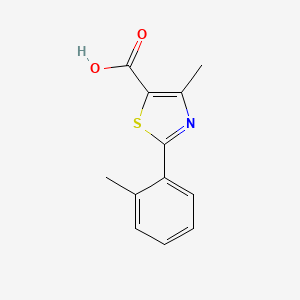

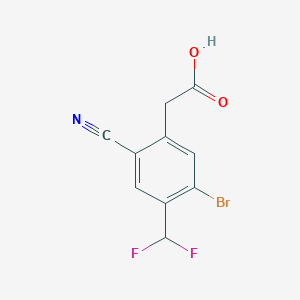

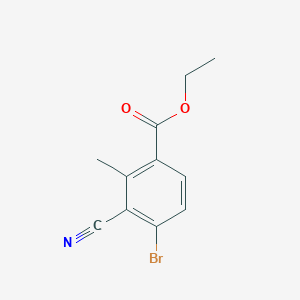

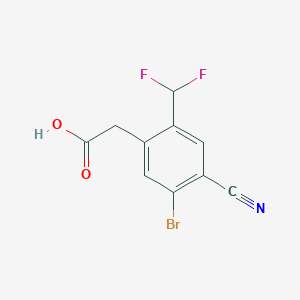

Q2: How does the structure of N-phenylindoline-5-sulfonamide derivatives influence their potency and selectivity towards MGAT2?

A2: Research indicates that the position and nature of the hydrophobic group significantly influence the inhibitory activity of N-phenylindoline-5-sulfonamide derivatives []. Shifting the hydrophobic group to an adjacent position and introducing a bicyclic central core to restrict the substituent orientation led to a significant improvement in MGAT2 inhibitory potency []. Furthermore, specific modifications, such as the introduction of fluorine atoms, contributed to enhanced potency and favorable pharmacokinetic properties, including oral bioavailability []. This highlights the crucial role of structure-activity relationship (SAR) studies in optimizing compound design for desirable pharmacological profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yl]-piperazin-2-one](/img/structure/B1417202.png)

![Pentanoic acid, 5-[[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-(methylthio)-1-oxobutyl]amino]-](/img/structure/B1417203.png)

![N-[2-(dimethylamino)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide dihydrochloride](/img/structure/B1417207.png)

![methyl 1-{1-azabicyclo[2.2.2]octan-3-yl}-2,5-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1417209.png)

![N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ylidene]hydroxylamine](/img/structure/B1417211.png)

amine](/img/structure/B1417214.png)